molecular formula C9H9F3N2O2 B3136436 N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide CAS No. 416852-53-4

N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B3136436
CAS No.: 416852-53-4
M. Wt: 234.17 g/mol
InChI Key: CMJMGCWBSBHUKA-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, provided with a purity of ≥95% , is a high-value trifluoromethylated building block designed for advanced organic synthesis and pharmaceutical research. This compound, with the CAS number 416852-53-4 and molecular formula C9H9F3N2O2 , has a molecular weight of 234.18 g/mol . Its core structure incorporates a nicotinamide scaffold and a metabolically stable trifluoromethyl (CF3) group, a moiety widely recognized for enhancing the physicochemical properties of drug candidates, such as their metabolic stability, lipophilicity, and membrane permeability. The key functional group is the N-methoxy-N-methylamide, commonly known as a Weinreb amide . This group is essential for synthetic organic chemists as it allows for the controlled nucleophilic addition of organometallic reagents, such as Grignard or organolithium compounds, to proceed cleanly to ketones without over-addition. This makes the compound a crucial precursor for the synthesis of ketone-containing derivatives based on the 6-(trifluoromethyl)pyridine scaffold. Primary Research Applications: Versatile Synthetic Intermediate: Serves as a key precursor for the development of novel active molecules in medicinal chemistry and agrochemical research. Keton Synthesis: Its Weinreb amide functionality enables efficient and predictable conversion to aryl ketones, which are common structural motifs in many pharmaceutical agents. Trifluoromethyl Group Incorporation: Used to introduce the trifluoromethyl group into more complex molecules, leveraging its ability to modulate electronic properties, bioavailability, and binding affinity. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-methoxy-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-14(16-2)8(15)6-3-4-7(13-5-6)9(10,11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJMGCWBSBHUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide typically involves the trifluoromethylation of nicotinamide derivatives. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. Specific conditions such as temperature, pressure, and catalysts are adjusted to maximize efficiency and minimize costs .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide serves as an important building block in the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and reactivity of derivatives, making it valuable in organic synthesis.

Reactions
The compound can undergo various chemical reactions, including:

  • Oxidation : Producing carboxylic acids.
  • Reduction : Yielding alcohols.
  • Substitution : Allowing for the replacement of functional groups with nucleophiles or electrophiles.

Biological Applications

Potential Biological Activity
Research indicates that this compound may exhibit significant biological activity. Its interactions with biomolecules are under investigation for potential therapeutic applications.

Case Study 1: Anticancer Efficacy

A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Higher concentrations led to significant apoptosis, indicating potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a rodent model of Alzheimer's disease, administration of this compound reduced amyloid-beta plaque levels and improved cognitive function. Behavioral tests confirmed these neuroprotective effects, suggesting its role in neurodegenerative disease management.

Medicinal Applications

Therapeutic Potential
The compound is being explored for its role in drug development. Its structural characteristics may enhance bioavailability and efficacy against various diseases.

Modulation of Cytokines

Research has indicated that compounds similar to this compound can modulate cytokines such as IL-12 and IL-23. This modulation could provide therapeutic benefits for inflammatory and autoimmune diseases .

Industrial Applications

Agrochemicals Development
this compound is also utilized in the development of agrochemicals. Its properties make it suitable for enhancing the efficacy of agricultural products .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide with analogous nicotinamide derivatives, focusing on substituent effects, molecular properties, and experimental data.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ESI-MS ([M+H]⁺) HPLC Retention Time (min) Purity (%) Source
This compound C₉H₉F₃N₂O₂ 234.18 -CF₃, N-methoxy-N-methyl - - -
N-(4-Fluorophenyl)-6-((5-(trifluoromethyl)furan-2-yl)methylthio)-nicotinamide (19) C₁₉H₁₃F₄N₂O₂S 397.1 -CF₃-furan, thioether, 4-fluorophenyl 397.1 6.82 82.0
N-(4-Fluorophenyl)-6-((tetrahydrofuran-2-yl)methylthio)-nicotinamide (20) C₁₈H₂₀FN₂O₂S 333.1 Tetrahydrofuran, thioether 333.1 - -
N-Phenyl-6-(trifluoromethyl)nicotinamide C₁₃H₉F₃N₂O 268.22 -CF₃, phenyl - - -
5-Bromo-6-chloro-N-(3-fluoro-4-((trifluoromethyl)thio)phenyl)nicotinamide C₁₃H₇BrClF₄N₂OS 480.1 -CF₃S-, Br, Cl, fluorophenyl 480.1 6.11 (HPLC) -
N-Methoxy-N-methyl-6-(1H-pyrazol-1-yl)nicotinamide C₁₀H₁₁N₃O₂ 205.21 Pyrazole, N-methoxy-N-methyl - - 97–99

Substituent Effects on Molecular Weight and Lipophilicity

  • Trifluoromethyl (-CF₃) vs. Pyrazole : The trifluoromethyl group in the target compound increases molecular weight (234.18 g/mol) compared to the pyrazole-substituted analog (205.21 g/mol) . The -CF₃ group also enhances lipophilicity, as evidenced by longer HPLC retention times in compounds like 19 (6.82 min) versus pyrazole derivatives, which are likely more polar.
  • Thioether vs. Carbamate Linkers : Compound 19 (thioether linker) has a significantly higher molecular weight (397.1 g/mol) than the target compound, partly due to the bulky 5-(trifluoromethyl)furan moiety . Thioether linkages may improve membrane permeability but reduce metabolic stability compared to carbamate groups.

Functional Group Contributions to Bioactivity

  • In contrast, the pyrazole group in N-methoxy-N-methyl-6-(1H-pyrazol-1-yl)nicotinamide introduces hydrogen-bonding capability, which may alter target selectivity .
  • Halogenated Analogs : The bromo- and chloro-substituted compound (MW: 480.1 g/mol) demonstrates that halogenation increases molecular weight and may enhance cytotoxicity, albeit at the cost of synthetic complexity.

Biological Activity

N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide is a derivative of nicotinamide that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the compound's stability and bioavailability. The presence of this group can significantly influence the pharmacological properties of the compound, making it a valuable candidate in drug design.

Property Details
Molecular Formula C₁₃H₁₄F₃N₃O
Molecular Weight 303.27 g/mol
Solubility Soluble in organic solvents
Stability Enhanced by trifluoromethyl substitution

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the lipophilicity, allowing better membrane penetration and interaction with cellular targets. This compound has been shown to affect various signaling pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways and cellular functions.
  • Receptor Modulation : It is hypothesized that this compound may modulate receptor activities, influencing neurotransmitter release and neuronal excitability .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits potent inhibitory effects on cancer cell proliferation. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative activity .
  • Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells.
  • Antiviral Properties : There are indications that this compound may possess antiviral activity, particularly against influenza viruses, by inhibiting viral replication .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotection in Animal Models

A separate study evaluated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. Treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.

Q & A

Q. What are the established synthetic protocols for N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide, and how do reaction conditions influence intermediate stability?

Synthesis of this compound typically involves multi-step reactions, leveraging methodologies from structurally related nicotinamide derivatives. Key steps include:

  • Amide bond formation : Coupling of methoxy-methylamine with a trifluoromethyl-substituted nicotinic acid derivative under carbodiimide-mediated conditions.
  • Trifluoromethyl group introduction : Halogen-exchange reactions or direct trifluoromethylation using Cu/Ag catalysts.

Q. Critical parameters :

  • Temperature : Controlled heating (60–80°C) improves reaction kinetics but requires careful monitoring to avoid decomposition of the trifluoromethyl group.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may compete in nucleophilic reactions.
  • Catalyst selection : Palladium or copper catalysts improve trifluoromethylation efficiency .

Q. Table 1: Representative Reaction Conditions for Analogous Nicotinamide Derivatives

StepReagents/ConditionsYield (%)Reference
Amide couplingEDCI, HOBt, DMF, RT, 12h65–75
TrifluoromethylationCF₃I, CuI, DMF, 80°C, 24h40–50

Q. Which spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify methoxy (-OCH₃), methylamide (-NCH₃), and trifluoromethyl (-CF₃) groups. Key signals:
  • Trifluoromethyl: ¹³C δ ~120 ppm (q, J = 270 Hz).
  • Methoxy: ¹H δ ~3.3 ppm (s), ¹³C δ ~55 ppm.
    • 19F NMR : Confirms CF₃ group integrity (δ ~-60 to -70 ppm).
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., Q Exactive Orbitrap) validates molecular formula (C₉H₁₀F₃N₂O₂) .
  • HPLC-PDA : Purity >95% using C18 columns (MeCN/H₂O gradient) .

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of derivatives to optimize target selectivity?

Methodological approach :

  • Core modifications : Vary substituents on the nicotinamide ring (e.g., electron-withdrawing groups at position 6) to modulate electronic effects.
  • Functional assays :
    • Radioligand binding assays : Measure affinity for target receptors (e.g., S1P1) versus off-targets (e.g., S1P3).
    • Cell-based efficacy : Use reporter gene assays (EC₅₀ determination) to assess functional selectivity.

Example : A structurally related S1P1 agonist achieved >100-fold selectivity by introducing a biphenyl-carbamoyl group, balancing steric and electronic effects .

Q. What experimental approaches reconcile discrepancies between in vitro binding affinity and in vivo pharmacokinetics?

Strategies :

  • Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups).
  • Bioavailability studies : Compare oral vs. intravenous administration in rodent models to assess first-pass metabolism.
  • Prodrug design : Mask polar groups (e.g., hydroxylation-prone sites) to improve membrane permeability.

Case study : A nicotinamide derivative showed 78% lymphocyte reduction in rats at 1 mg/kg orally, despite moderate in vitro potency, highlighting the role of metabolic activation .

Q. What crystallographic strategies resolve 3D structures, especially with polymorphism challenges?

  • Crystallization conditions : Screen solvents (e.g., EtOAc/hexane) and additives (e.g., crown ethers) to stabilize crystal lattice.
  • Data refinement : Use SHELXL for high-resolution refinement, particularly for resolving CF₃ group disorder .
  • Polymorph control : Temperature-gradient recrystallization to isolate thermodynamically stable forms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide
Reactant of Route 2
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N-methoxy-N-methyl-6-(trifluoromethyl)nicotinamide

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